molecular formula C20H22N2O3 B3173530 3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one CAS No. 947018-45-3

3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one

Cat. No.: B3173530
CAS No.: 947018-45-3
M. Wt: 338.4 g/mol
InChI Key: RROHXCLEHWFMIH-UHFFFAOYSA-N
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Description

3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with ethylphenyl and dimethoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one typically involves the reaction of 4-ethylphenylamine with a quinolinone derivative under specific conditions. One common method includes the use of diethyl malonate in the presence of a base such as triethylamine, followed by cyclization to form the quinolinone core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various substituted quinolinone derivatives, which may exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one lies in its specific substitution pattern, which influences its reactivity and potential biological activities.

Properties

IUPAC Name

3-[(4-ethylanilino)methyl]-6,7-dimethoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-4-13-5-7-16(8-6-13)21-12-15-9-14-10-18(24-2)19(25-3)11-17(14)22-20(15)23/h5-11,21H,4,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROHXCLEHWFMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3NC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one
Reactant of Route 2
3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one
Reactant of Route 3
3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one
Reactant of Route 4
Reactant of Route 4
3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one
Reactant of Route 5
Reactant of Route 5
3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one
Reactant of Route 6
3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one

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